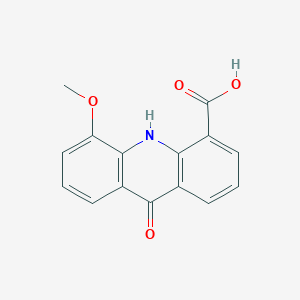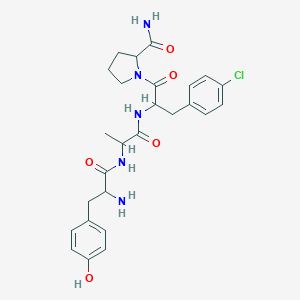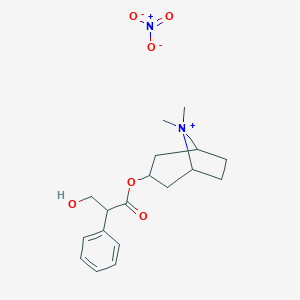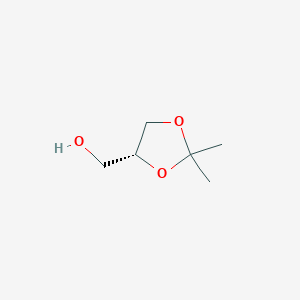
(R)-(-)-2,2-二甲基-1,3-二噁烷-4-甲醇
概述
描述
Synthesis Analysis
The compound has been synthesized through various methods, focusing on achieving high stereoselectivity and purity. For instance, a synthesis approach involves crystallization in a monoclinic system, with the configuration of C(2) and C(3) in the R form, and two hydroxyl (OH) groups positioned on one side of the dioxolane ring, indicating the molecule's chiral nature and complex synthesis requirements (M. Li, Y. Wang, & R. Chen, 2001).
Molecular Structure Analysis
The molecular structure is characterized by the presence of a dioxolane ring, which is essential for the compound's reactivity and physical properties. The configuration of the dioxolane ring, along with the R-form configuration at specific carbon atoms, plays a crucial role in determining the compound's reactivity and interactions with other molecules (M. Li, Y. Wang, & R. Chen, 2001).
Chemical Reactions and Properties
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol participates in various chemical reactions, leveraging its dioxolane ring and hydroxyl groups. For example, it can undergo enantioselective transesterification catalyzed by specific enzymes, leading to the production of the R-alcohol with high enantiomeric excess, demonstrating its versatility in asymmetric synthesis (T. Miyazawa et al., 1999).
科学研究应用
不对称合成:它用作不对称合成 α-羟基酯的非手性助剂,特别是涉及双齿螯合控制的乙醇酸烯醇盐烷基化 (Jung, Ho & Kim, 2000).
对映选择性参考:用作参考化合物,对映体纯的衍生物如 (R)-和 (S)-1-苯甲酰氧基丙烷-2,3-二醇已用于校正其他反应中的立体化学结果 (Casati, Ciuffreda & Santaniello, 2011).
化学反应和中间体:它与 1-溴庚-1-炔反应,通过不寻常的亚甲基碳烯中间体产生产物,表明其在形成独特化学结构中的作用 (Craig & Beard, 1971).
催化研究:该化合物参与甘油与环缩醛的非均相催化缩合,这是创建新型平台化学品的一个感兴趣的课题 (Deutsch, Martin & Lieske, 2007).
动力学和脱溶剂化:研究重点关注该化合物与醇形成的晶态包合物脱溶剂化的动力学,阐明了不同状态下的分子行为 (Bourne, Oom & Toda, 1997).
对映选择性转化:它用于由根霉属脂肪酶催化的对映选择性酯交换反应中,证明了其在以高收率和高纯度产生特定对映异构体中的作用 (Miyazawa et al., 1999).
光谱学和分子结构:该化合物一直是涉及振动圆二色性和拉曼光学活性的研究主题,有助于理解分子手性和结构 (Nakao, Kyōgoku & Sugeta, 1986); (Wu & Wang, 2015).
液-液平衡研究:它参与了三元混合物的液-液平衡研究,这对于理解物质在不同溶剂中的行为非常重要 (Yakovleva et al., 2015).
属性
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVYQYLELCKWAN-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317906 | |
| Record name | (R)-Solketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol | |
CAS RN |
14347-78-5 | |
| Record name | (R)-Solketal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14347-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Acetone glycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014347785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Solketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

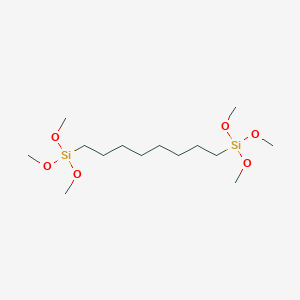

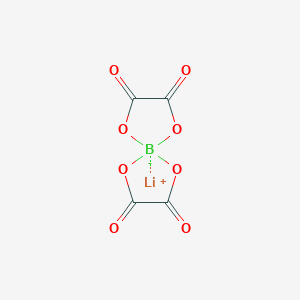
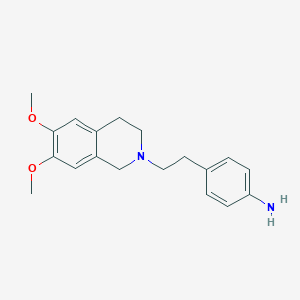
![1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline](/img/structure/B27381.png)
